tert-Butyl N-({2-[2-(cyclopropylmethoxy)-5-hydroxyphenyl]cyclopropyl}methyl)carbamate
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Overview
Description
“Tert-butyl (((1R,2R)-2-(2-(cyclopropylmethoxy)-5-hydroxyphenyl)cyclopropyl)methyl)carbamat” is a complex organic compound that features a cyclopropyl group, a hydroxyphenyl group, and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “tert-butyl (((1R,2R)-2-(2-(cyclopropylmethoxy)-5-hydroxyphenyl)cyclopropyl)methyl)carbamat” typically involves multiple steps:
Formation of the cyclopropyl group: This can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the hydroxyphenyl group: This step may involve a Friedel-Crafts alkylation reaction, where an aromatic ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Attachment of the tert-butyl carbamate group: This can be done through a carbamation reaction, where an amine reacts with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form various alcohols and amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Nitro, sulfo, and other substituted aromatic compounds.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology
In biological research, this compound may be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
Potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism by which “tert-butyl (((1R,2R)-2-(2-(cyclopropylmethoxy)-5-hydroxyphenyl)cyclopropyl)methyl)carbamat” exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (((1R,2R)-2-(2-(methoxyphenyl)cyclopropyl)methyl)carbamat
- tert-butyl (((1R,2R)-2-(2-(hydroxyphenyl)cyclopropyl)methyl)carbamat
Uniqueness
The presence of the cyclopropylmethoxy group and the hydroxyphenyl group in “tert-butyl (((1R,2R)-2-(2-(cyclopropylmethoxy)-5-hydroxyphenyl)cyclopropyl)methyl)carbamat” distinguishes it from other similar compounds. These groups may confer unique chemical reactivity and biological activity, making this compound particularly valuable for specific applications.
Properties
Molecular Formula |
C19H27NO4 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
tert-butyl N-[[2-[2-(cyclopropylmethoxy)-5-hydroxyphenyl]cyclopropyl]methyl]carbamate |
InChI |
InChI=1S/C19H27NO4/c1-19(2,3)24-18(22)20-10-13-8-15(13)16-9-14(21)6-7-17(16)23-11-12-4-5-12/h6-7,9,12-13,15,21H,4-5,8,10-11H2,1-3H3,(H,20,22) |
InChI Key |
JPMGCJBYXCRQGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC1C2=C(C=CC(=C2)O)OCC3CC3 |
Origin of Product |
United States |
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